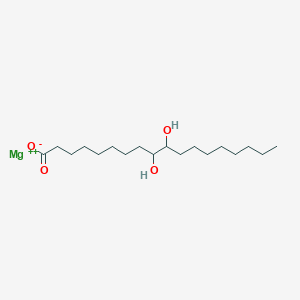

6-Dodecyl-alpha-D-glucose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

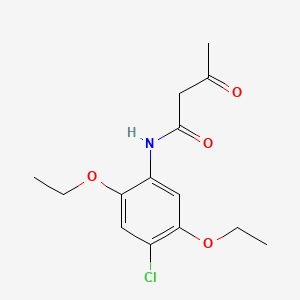

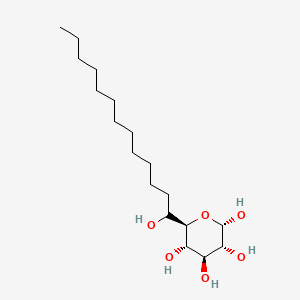

6-ドデシル-α-D-グルコースは、非イオン性界面活性剤の一種である長鎖アルキルグルコシドです。これらの化合物は、親水性(水を引き付ける)部分と疎水性(水をはじく)部分の両方を含む両親媒性であることで知られています。 このユニークな構造により、洗浄剤、食品および化粧品の成分、薬物担体、膜タンパク質の溶媒など、さまざまな用途に使用できます .

準備方法

合成経路と反応条件

6-ドデシル-α-D-グルコースの合成は、通常、グルコースと長鎖アルコール(ドデカノールなど)の反応によって行われます。 このプロセスは、有機溶媒やイオン液体などの非水反応系において、β-グルコシダーゼなどの酵素によって触媒することができます . 反応条件には、通常、約30℃の温度と、反応物の混和性を高める共溶媒の存在が含まれます .

工業生産方法

工業的な設定では、6-ドデシル-α-D-グルコースの生産には、同様の酵素プロセスがより大規模に使用される場合があります。エンジニアリングされた酵素と最適化された反応条件の使用により、収率と効率を向上させることができます。 製品の分離および精製は、最終化合物の品質と純度を確保するために不可欠なステップです .

化学反応の分析

反応の種類

6-ドデシル-α-D-グルコースは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: グルコース部分のヒドロキシル基は、酸化されてカルボニル化合物を形成することができます。

還元: カルボニル基は、ヒドロキシル基に還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が頻繁に使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はグルコン酸誘導体の形成につながる可能性があり、一方、還元はさまざまなアルコールを生成することができます .

科学研究の用途

6-ドデシル-α-D-グルコースは、科学研究で幅広い用途があります。

化学: さまざまな化学反応やプロセスにおける界面活性剤として使用されます。

生物学: 膜タンパク質の研究に用いられ、疎水性化合物の可溶化剤としても使用されます。

医学: ミセルを形成して薬物をカプセル化できることから、薬物送達システムにおける潜在的な用途が調査されています。

科学的研究の応用

6-Dodecyl-alpha-D-glucose has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.

Industry: Utilized in the formulation of cleaning products, cosmetics, and food additives

作用機序

6-ドデシル-α-D-グルコースの作用機序は、主にその界面活性剤特性に関与しています。この化合物は、表面張力を低減し、ミセルを形成することができます。これにより、疎水性分子をカプセル化できます。 この特性は、特に薬物送達において有用であり、この化合物は、溶解性が低い薬物の溶解性と生物学的利用能を高めることができます .

類似化合物との比較

類似化合物

オクチル-β-D-グルコピラノシド: 同様の界面活性剤特性を持つ別の長鎖アルキルグルコシドですが、アルキル鎖が短くなっています。

デシル-β-D-グルコピラノシド: 6-ドデシル-α-D-グルコースに似ていますが、ドデシル(C12)鎖ではなくデシル(C10)鎖を持っています.

ユニークさ

6-ドデシル-α-D-グルコースは、その長いアルキル鎖によってユニークです。これは、界面活性剤特性を高め、特定の用途でより効果的にすることができます。 長い鎖は、化合物が安定したミセルを形成する能力も向上させる可能性があり、これは薬物送達やその他の用途に役立ちます .

特性

CAS番号 |

93894-01-0 |

|---|---|

分子式 |

C18H36O6 |

分子量 |

348.5 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-6-(1-hydroxytridecyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-13(19)17-15(21)14(20)16(22)18(23)24-17/h13-23H,2-12H2,1H3/t13?,14-,15-,16+,17+,18-/m0/s1 |

InChIキー |

LJDHDYWWZFOXAJ-FCLCVJBYSA-N |

異性体SMILES |

CCCCCCCCCCCCC([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O |

正規SMILES |

CCCCCCCCCCCCC(C1C(C(C(C(O1)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)